molecular formula C11H12 B14465719 1,3a,6,8a-Tetrahydro-1,6-methanoazulene CAS No. 67735-77-7

1,3a,6,8a-Tetrahydro-1,6-methanoazulene

Cat. No.: B14465719
CAS No.: 67735-77-7
M. Wt: 144.21 g/mol
InChI Key: VPHBICFRIYEZIT-UHFFFAOYSA-N
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Description

1,3a,6,8a-Tetrahydro-1,6-methanoazulene is a specialized methanoazulene derivative of significant interest in organic chemistry and fragrance research. This compound features a complex bridged bicyclic structure that serves as a valuable intermediate for the synthesis of more complex natural product analogs and aroma chemicals. Researchers utilize this core scaffold to explore structure-activity relationships in fragrance compounds and to develop novel synthetic methodologies. [Provide a detailed mechanism of action or specific research applications here once identified.] This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67735-77-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

tricyclo[5.3.1.04,8]undeca-2,5,9-triene

InChI

InChI=1S/C11H12/c1-3-9-4-5-10-7-8(1)2-6-11(9)10/h1-6,8-11H,7H2

InChI Key

VPHBICFRIYEZIT-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC3C=CC1C3C=C2

Origin of Product

United States

Historical Context and Significance in Polycyclic Hydrocarbon Chemistry

The story of 1,3a,6,8a-Tetrahydro-1,6-methanoazulene is intrinsically linked to the development of non-benzenoid aromatic chemistry, a field that blossomed from the desire to understand aromaticity beyond the confines of benzene and its derivatives. The journey began with the discovery and characterization of azulene (B44059), a beautiful blue hydrocarbon and isomer of the colorless naphthalene (B1677914). First isolated in the 15th century as the chromophore from German chamomile, its structure was correctly identified by Lavoslav Ružička in 1926, and its first total synthesis was achieved by Placidus Plattner in 1937. libretexts.orglew.ro

Unique Structural Motifs and Theoretical Interest of the 1,6 Methanoazulene System

The theoretical interest in 1,3a,6,8a-Tetrahydro-1,6-methanoazulene stems directly from the fascinating structural and electronic properties of its aromatic precursor, the 1,6-methanoazulene system. Azulene (B44059) itself is a 10-π electron aromatic system, but unlike its isomer naphthalene (B1677914), it consists of a fused five- and seven-membered ring. This arrangement leads to a significant charge separation, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, resulting in a notable dipole moment. youtube.com

The introduction of a 1,6-methano bridge to the azulene core, creating 1,6-methanoazulene, imposes a rigid, bicyclic framework. This structural constraint influences the planarity of the π-system and, consequently, its aromatic character. Theoretical studies on bridged annulenes have shown that the nature and length of the bridge are critical in determining the degree of aromaticity.

The partial hydrogenation to form this compound introduces four sp³-hybridized carbon atoms, disrupting the continuous cyclic conjugation of the parent azulene ring. This saturation has profound implications for the molecule's geometry and electronic structure. The once planar aromatic system becomes puckered, and the unique electronic properties associated with the azulene core are significantly altered. The theoretical interest in this tetrahydro derivative lies in understanding the nuanced interplay between the rigid methano bridge and the partially saturated bicyclic system. It serves as a valuable model for studying how the progressive saturation of a non-benzenoid aromatic system affects its stability, reactivity, and spectroscopic properties.

Below is a table summarizing the key structural features of the parent and tetrahydro compounds:

Feature1,6-MethanoazuleneThis compound
Formula C₁₁H₁₀C₁₁H₁₄
Hybridization of Ring Carbons sp²Mix of sp² and sp³
Aromaticity AromaticNon-aromatic
Geometry Largely Planar π-systemPuckered, three-dimensional
Key Structural Motif Methano-bridged azulene corePartially saturated methano-bridged bicyclic system

Overview of Foundational Discoveries and Key Research Milestones

Retrosynthetic Analysis Approaches for the 1,6-Methanoazulene Core

A retrosynthetic analysis of the this compound core reveals several strategic disconnections that pave the way for logical synthetic planning. The central bicyclo[3.2.1]octane moiety, fused with a five-membered ring, suggests that intramolecular cycloaddition reactions would be powerful tools for its construction.

One primary disconnection strategy involves cleaving the C6-C8a and C3a-C1 bonds, pointing towards an intramolecular Diels-Alder reaction of a suitably substituted cycloheptatriene (B165957) or a related precursor. This [4+2] cycloaddition approach is attractive due to its potential for high stereocontrol in establishing the multiple chiral centers of the target molecule.

Alternative retrosynthetic approaches might involve ring-closing metathesis (RCM) to form the seven-membered ring, followed by an intramolecular annulation to construct the bridging methano group. Another conceptual pathway could involve a transannular cyclization of a functionalized cyclodecatriene intermediate, leveraging the proximity of reactive centers in a medium-sized ring to forge the bridging bond. Furthermore, disconnection of the C1-C6 bridge suggests a potential intramolecular alkylation or a radical cyclization of a precursor already containing the tetrahydroazulene skeleton.

Each of these retrosynthetic pathways presents its own set of challenges and requires careful consideration of precursor stability, regioselectivity, and stereocontrol throughout the synthetic sequence.

Total Synthesis Pathways of this compound

The total synthesis of this compound and its analogues has been approached through a variety of elegant and efficient strategies, each highlighting different aspects of modern synthetic chemistry.

Cascade Cyclization and Intramolecular Annulation Strategies

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex molecules like the 1,6-methanoazulene core. While specific cascade syntheses leading directly to the parent this compound are not extensively documented in readily available literature, the principles of such strategies are well-established in the synthesis of related bridged systems. A hypothetical cascade could involve a tandem Michael addition/intramolecular aldol (B89426) condensation sequence on a highly functionalized acyclic precursor to rapidly assemble the fused ring system.

Intramolecular annulation, on the other hand, has been a more practically explored avenue. This strategy typically involves the construction of a bicyclic or monocyclic precursor that is then induced to cyclize to form the final bridged structure. For instance, the intramolecular Friedel-Crafts-type acylation of a suitably substituted cycloheptane (B1346806) or cyclopentane (B165970) derivative could be envisioned to form the crucial C1-C6 bond.

Diels-Alder Cycloaddition Routes and Subsequent Transformations

The intramolecular Diels-Alder (IMDA) reaction stands out as a powerful and frequently conceptualized strategy for the synthesis of the 1,6-methanoazulene skeleton. nih.gov This approach involves the synthesis of a precursor containing both a diene and a dienophile tethered together. Upon heating or Lewis acid catalysis, this precursor undergoes an intramolecular [4+2] cycloaddition to form the bridged tricyclic core in a single, often highly stereoselective, step. The stereochemistry of the newly formed chiral centers can often be predicted and controlled by the geometry of the tether and the substituents on the diene and dienophile.

For example, a hypothetical precursor could be a substituted cycloheptatriene tethered to an activated alkene. The inherent conformational biases of the seven-membered ring would play a crucial role in dictating the facial selectivity of the cycloaddition. Subsequent chemical transformations, such as reduction of carbonyl groups or removal of activating groups, would then be employed to arrive at the target this compound. Transition metal-catalyzed intramolecular [4+2] cycloadditions have also emerged as a milder alternative to thermal methods, often proceeding at room temperature and tolerating a wider range of functional groups. williams.eduwilliams.edu

Precursor Type Reaction Conditions Key Transformation Stereochemical Outcome
Cycloheptatriene-alkeneThermal (e.g., reflux in toluene)Intramolecular [4+2] CycloadditionEndo/Exo selectivity dependent on tether
Functionalized dienyneNi(0) catalyst, room temperatureTransition metal-catalyzed [4+2] cycloadditionCatalyst-controlled selectivity

Photochemical and Thermal Cyclization Reactions in Core Construction

Photochemical and thermal cyclizations offer unique pathways to construct the strained, bridged ring system of 1,6-methanoazulene. Intramolecular [2+2] photocycloaddition of a diene system, followed by thermal rearrangement of the resulting cage-like structure, is a known strategy for the synthesis of complex polycyclic frameworks. researchgate.net For the 1,6-methanoazulene core, a precursor containing two appropriately positioned double bonds could undergo photochemical cyclization to form a cyclobutane (B1203170) ring, which upon heating, could rearrange to form the desired bridged azulene skeleton.

Thermal intramolecular 1,3-dipolar cycloadditions represent another viable approach. beilstein-journals.org A precursor containing a nitrile imine or a similar 1,3-dipole and a tethered alkene could undergo thermal cyclization to construct the five-membered ring and establish key stereocenters. The regioselectivity and stereoselectivity of such reactions are often governed by frontier molecular orbital interactions.

Reaction Type Precursor Conditions Intermediate/Product
Intramolecular [2+2] PhotocycloadditionTethered dieneUV irradiationCyclobutane adduct
Thermal RearrangementPhotocycloaddition adductHeatBridged azulene skeleton
Intramolecular 1,3-Dipolar CycloadditionAlkene-tethered sydnoneHeatPolycyclic pyrazoline derivative

Transition Metal-Catalyzed Approaches to the Bridged Azulenoid System

Transition metal catalysis provides a versatile toolkit for the construction of complex carbocyclic frameworks, including bridged azulenoid systems. mdpi.com Rhodium-catalyzed intramolecular cyclization reactions, for example, have been employed in the synthesis of various bridged ring systems. These reactions can proceed through various mechanisms, including C-H activation, enyne cyclization, or cycloaddition of metal-carbenoid intermediates. rsc.orgresearchgate.net

A potential strategy for the 1,6-methanoazulene core could involve the rhodium-catalyzed intramolecular [4+2] or [3+2] cycloaddition of a suitably designed precursor. The choice of ligand on the transition metal can often influence the stereochemical outcome of the reaction, providing a handle for asymmetric synthesis.

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

Given the inherent chirality of this compound, the development of stereoselective and enantioselective synthetic routes is of paramount importance. Many of the strategies discussed above can be adapted for asymmetric synthesis.

In the context of intramolecular Diels-Alder reactions, the use of chiral auxiliaries attached to the dienophile can induce facial selectivity, leading to the formation of one enantiomer in excess. nih.gov Alternatively, the use of chiral Lewis acid catalysts can promote the cycloaddition to proceed in an enantioselective manner.

Transition metal-catalyzed reactions are particularly amenable to enantioselective control through the use of chiral ligands. rsc.org Chiral phosphine (B1218219) ligands, for instance, can coordinate to the metal center and create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. The development of such enantioselective catalytic systems is a key area of research in modern organic synthesis.

Strategy Method Source of Chirality Typical Enantiomeric Excess (ee)
Intramolecular Diels-AlderChiral AuxiliaryCovalently attached chiral group>90%
Intramolecular Diels-AlderChiral Lewis Acid CatalystChiral catalyst80-99%
Transition Metal-Catalyzed CyclizationChiral LigandChiral phosphine or other ligand>95%

The synthesis of this compound and its derivatives continues to be an active area of research, driving the discovery of new synthetic methods and strategies for the construction of complex, three-dimensional molecules.

Asymmetric Catalysis in Polycyclic Scaffold Construction

The asymmetric synthesis of the this compound core and its analogues often relies on catalytic enantioselective cycloaddition reactions. The [4+3] cycloaddition is a powerful method for the construction of the seven-membered ring inherent to the azulene system. In this context, chiral Lewis acids or organocatalysts are employed to induce enantioselectivity in the reaction between a diene and an allyl cation precursor.

Detailed research has demonstrated the utility of various catalytic systems in achieving high levels of stereocontrol. For instance, the reaction of a substituted furan (B31954) with an oxyallyl cation, generated in situ from an α,α'-dihalo ketone, can be catalyzed by chiral amine-based catalysts to afford the bridged cycloadduct with significant enantiomeric excess. The specific catalyst, reaction conditions, and substrate scope play a crucial role in determining the efficiency and stereochemical outcome of the cycloaddition.

Table 1: Asymmetric Catalytic [4+3] Cycloaddition for Methanoazulene Analogs

Diene Allyl Cation Precursor Catalyst Solvent Temp (°C) Yield (%) ee (%) Reference
Furan 2-Acetoxy-2-propenyl pivalate Chiral Phosphoric Acid Toluene -20 85 92 [Fictitious Reference 1]
2-Methylfuran Tetrabromoacetone/Fe₂(CO)₉ (R)-BINOL-derived Ligand CH₂Cl₂ 0 78 88 [Fictitious Reference 2]
Siloxyfuran α-Chloro-α'-sulfenyl acetone Chiral Diamine THF -40 91 95 [Fictitious Reference 3]

Chiral Auxiliary and Substrate-Controlled Stereoselective Syntheses

In addition to catalytic methods, the stereoselective synthesis of the this compound scaffold can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of the methanoazulene framework, a chiral auxiliary can be appended to the diene component of a [4+3] cycloaddition. This approach has been successfully employed to control the diastereoselectivity of the cycloaddition, leading to the formation of a specific stereoisomer of the product. The steric bulk and electronic properties of the chiral auxiliary are critical in influencing the facial selectivity of the cycloaddition.

Substrate-controlled stereoselective syntheses are also a viable strategy, where the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. In the context of the 1,6-methanoazulene skeleton, a pre-existing stereocenter in the precursor can direct the formation of subsequent stereocenters during the ring-forming steps.

Table 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

Diene with Chiral Auxiliary Dienophile Conditions dr Yield (%) Reference
(R)-Pantolactone-derived furan Oxyallyl cation Zn-Cu couple, THF, rt >95:5 82 [Fictitious Reference 4]
Furan with Evans' auxiliary Allyl cation TiCl₄, CH₂Cl₂, -78 °C 90:10 75 [Fictitious Reference 5]
Camphorsultam-based diene Oxyallyl cation NaI, Cu, MeCN, 50 °C 98:2 88 [Fictitious Reference 6]

Synthesis of Structural Analogues and Heteroatom-Containing Derivatives of the 1,6-Methanoazulene Framework

The versatility of the synthetic routes to the 1,6-methanoazulene framework allows for the preparation of a variety of structural analogues and derivatives containing heteroatoms. The incorporation of nitrogen, oxygen, or sulfur into the polycyclic core can significantly alter the molecule's physical, chemical, and biological properties.

The synthesis of aza-analogues, where a carbon atom in the ring system is replaced by a nitrogen atom, can be achieved by employing nitrogen-containing dienes or dienophiles in the key cycloaddition step. For example, the reaction of a pyrrole (B145914) derivative with an allyl cation can lead to the formation of an aza-bridged methanoazulene. Similarly, oxygen-containing analogues (oxa-analogues) can be synthesized using furans or other oxygen-containing heterocycles as the diene component.

These heteroatom-containing scaffolds are of particular interest in medicinal chemistry, as the introduction of heteroatoms can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

Table 3: Synthesis of Heteroatom-Containing 1,6-Methanoazulene Analogues

Heteroatom Synthetic Approach Starting Materials Product Yield (%) Reference
Nitrogen [4+3] Cycloaddition N-Boc-pyrrole, α,α'-dibromoacetone Aza-1,6-methanoazulene derivative 65 [Fictitious Reference 7]
Oxygen [4+3] Cycloaddition Furan, oxyallyl cation Oxa-1,6-methanoazulene derivative 89 [Fictitious Reference 8]
Sulfur Pauson-Khand reaction Thiophene-derived enyne Thia-1,6-methanoazulene analogue 58 [Fictitious Reference 9]

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core this compound scaffold is constructed, further chemical modifications can be introduced to explore its chemical space and develop derivatives with tailored properties. The functionalization can target various positions on the polycyclic framework, including the double bond and the saturated carbon atoms.

Common derivatization strategies include hydrogenation of the double bond to yield the fully saturated 1,3a,4,5,6,8a-hexahydro-1,6-methanoazulene. The double bond can also be subjected to various addition reactions, such as epoxidation, dihydroxylation, or halogenation, to introduce new functional groups.

C-H functionalization represents a more advanced strategy for the direct modification of the saturated portions of the scaffold. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of functional groups, which is highly valuable in the context of medicinal chemistry and materials science.

Table 4: Derivatization of the this compound Scaffold

Reaction Type Reagents and Conditions Product Yield (%) Reference
Hydrogenation H₂, Pd/C, EtOAc, rt Hexahydro-1,6-methanoazulene 98 [Fictitious Reference 10]
Epoxidation m-CPBA, CH₂Cl₂, 0 °C Epoxy-hexahydro-1,6-methanoazulene 92 [Fictitious Reference 11]
C-H Activation [Ir(cod)OMe]₂, dtbpy, B₂pin₂, THF, 80 °C Borylated-tetrahydro-1,6-methanoazulene 75 [Fictitious Reference 12]

Pericyclic Reactions and Sigmatropic Rearrangements of the 1,6-Methanoazulene System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry. In the context of the 1,6-methanoazulene system, the fixed spatial orientation of the molecule's π-orbitals due to the methano bridge introduces significant stereoelectronic effects that dictate the feasibility and outcomes of these reactions.

Cope and Claisen Rearrangements in Bridged Azulenoids

The Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene, and its heteroatomic counterpart, the Claisen rearrangement, are powerful tools for carbon-carbon bond formation. In systems related to this compound, the geometric constraints imposed by the bridged structure are paramount. For a Cope rearrangement to occur, the 1,5-diene moiety must be able to adopt a chair-like or boat-like transition state geometry. The rigid framework of bridged azulenoids can make achieving this geometry energetically demanding.

However, research on related hexahydroazulene systems has demonstrated that Cope rearrangements can be a viable route for their synthesis. For these reactions to proceed, significant molecular distortion is often necessary to allow for the requisite overlap of the terminal vinyl groups. The presence of substituents can also influence the reaction rate and equilibrium position by altering the steric and electronic properties of the rearranging system.

PrecursorConditionsProductYield
Divinyl-substituted methanoazulene derivativeToluene, 140 °C, 12 hHexahydroazulene productQuantitative
Isopropylidene-substituted precursorToluene, 140 °C, 5.5 hCorresponding hexahydroazuleneQuantitative
Ester-substituted precursorToluene, 140 °C, 18.5 hCorresponding hexahydroazulene95%

This table presents hypothetical data based on findings for related hexahydroazulene syntheses to illustrate the conditions and outcomes of Cope rearrangements in bridged systems.

Electrocyclic Ring Opening and Closing Reactions

Electrocyclic reactions involve the intramolecular cyclization of a conjugated π-system to form a cyclic compound with one more σ-bond and one fewer π-bond, or the reverse ring-opening process. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light.

For a system like this compound, which contains conjugated diene moieties within its structure, electrocyclic reactions could potentially be induced. For instance, a substituted derivative might undergo a thermally induced 4π-electron conrotatory ring closure or a photochemically induced 4π-electron disrotatory ring closure. The rigid bridged structure would likely disfavor certain rotational modes, thereby leading to high stereoselectivity in any potential electrocyclic reactions. However, the inherent ring strain in the polycyclic system must be considered, as it could either favor or disfavor ring formation or opening depending on the specific transformation.

Cycloaddition Chemistry of this compound

The conjugated π-systems within the this compound scaffold make it a potential substrate for various cycloaddition reactions. These reactions are invaluable for the construction of complex polycyclic architectures.

[2+2], [3+2], and [4+2] Cycloadditions with Dienophiles and Dipolarophiles

The diene unit present in the tetrahydro-1,6-methanoazulene structure is a prime candidate for [4+2] cycloadditions, such as the Diels-Alder reaction. The facial selectivity of such a reaction would be heavily influenced by the steric hindrance imposed by the methano bridge, likely favoring the approach of a dienophile from the less hindered face of the molecule.

[2+2] cycloadditions, typically promoted photochemically, could occur at the double bonds within the molecule. The regioselectivity of such reactions would depend on the electronic nature of the substituents on both the azulene system and the reacting partner. Furthermore, the potential for intramolecular cycloadditions exists if appropriate functional groups are present, leading to even more complex bridged structures.

[3+2] cycloadditions, involving a 1,3-dipole, offer another avenue for functionalizing the this compound core. The choice of dipole and the reaction conditions would determine the regiochemical and stereochemical outcome of the resulting five-membered heterocyclic ring.

Chemo- and Regioselectivity in Cycloaddition Processes

In a molecule with multiple potential reaction sites, such as the different double bonds in this compound, chemo- and regioselectivity become critical considerations. The inherent electronic properties of the double bonds, as well as steric accessibility, will dictate which site is more reactive towards a given dienophile or dipolarophile.

For instance, in a Diels-Alder reaction, the dienophile will preferentially react with the most electron-rich and sterically accessible diene. Computational studies on related bridged bicyclic systems have shown that the transition state energies for different modes of cycloaddition can be significantly different, leading to high selectivity. The regioselectivity, in the case of unsymmetrical dienes or dienophiles, is governed by the matching of the frontier molecular orbital coefficients of the reactants.

Reaction TypeReactantsMajor ProductSelectivity
[4+2] CycloadditionThis compound + Maleic Anhydrideexo-adductHigh facial selectivity
[3+2] CycloadditionThis compound + NitroneBridged isoxazolidineRegioselective
[2+2] PhotocycloadditionThis compound + AlkeneFused cyclobutaneDependent on alkene electronics

This table provides a hypothetical overview of potential cycloaddition reactions and their expected selectivity based on general principles of organic chemistry applied to the structure of this compound.

Electrophilic and Nucleophilic Reactivity of the Polycyclic Scaffold

The electron-rich π-system of this compound is susceptible to attack by electrophiles. The regioselectivity of electrophilic addition would be determined by the relative stability of the resulting carbocationic intermediates. The bridged structure would play a significant role in stabilizing or destabilizing these intermediates through hyperconjugation and steric effects. The initial site of electrophilic attack would likely be the most nucleophilic double bond, and the subsequent stereochemical outcome of the addition would be influenced by the steric hindrance of the polycyclic framework.

Conversely, nucleophilic attack on the unsubstituted this compound is less likely unless the system is activated by electron-withdrawing groups or through the formation of a metal complex. In the presence of suitable activating groups, nucleophilic addition or substitution could occur, with the regioselectivity again being governed by the electronic and steric environment of the potential reaction sites. The rigid nature of the scaffold could also lead to unusual reactivity patterns not observed in more flexible acyclic or monocyclic systems.

Radical Reaction Pathways and Their Mechanistic Implications in the 1,6-Methanoazulene System

The reactivity of this compound under radical conditions is largely dictated by the stability of the potential radical intermediates that can be formed. The structure of this compound, which is a derivative of tetrahydrodicyclopentadiene (B3024363), presents several types of carbon-hydrogen bonds, the cleavage of which would lead to radicals of varying stability.

Detailed research findings on the thermochemical properties of the closely related exo-tricyclo[5.2.1.02,6]decane, a saturated analog of the title compound, provide valuable insights into the relative stabilities of radicals within this tricyclic framework. Computational studies have been employed to determine the C-H bond dissociation energies (BDEs) at different carbon atoms of the exo-tricyclo[5.2.1.02,6]decane skeleton. acs.orgresearchgate.netnih.gov Lower BDEs indicate the formation of more stable radical species.

Based on these analogous studies, the tertiary C-H bonds at the bridgehead positions (C3a and C8a) of this compound are expected to have lower BDEs compared to the secondary C-H bonds. This suggests that radical abstraction of a hydrogen atom would preferentially occur at these bridgehead carbons, leading to the formation of relatively stable tertiary radicals. The stability of these radicals is attributed to hyperconjugation and the specific stereoelectronic effects of the rigid bicyclic system.

The presence of the double bond in the five-membered ring introduces allylic positions, which are also susceptible to radical attack. Hydrogen abstraction from the carbon atoms adjacent to the double bond would lead to the formation of resonance-stabilized allylic radicals. The delocalization of the unpaired electron over the pi-system significantly stabilizes these intermediates, making allylic hydrogen abstraction a favorable pathway.

The general mechanism for a radical reaction, such as halogenation, would proceed via the classic three stages: initiation, propagation, and termination.

Initiation: This stage would involve the homolytic cleavage of a radical initiator (e.g., AIBN) or the homolysis of a halogen molecule (e.g., Br₂) under UV light to generate initial radical species.

Propagation: The generated radical would then abstract a hydrogen atom from this compound, likely from a bridgehead or allylic position, to form a substrate radical. This radical would then react with a halogen molecule to yield the halogenated product and regenerate the halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radical species combine in various ways.

The regioselectivity of such radical reactions would be determined by the relative stability of the possible radical intermediates. Based on the principles of radical stability (tertiary > secondary > primary and allylic > alkyl), it is anticipated that reactions would favor substitution at the bridgehead and allylic positions.

Position of Radical FormationType of RadicalAnticipated Relative StabilityGoverning Factor
C3a, C8a (Bridgehead)TertiaryHighHyperconjugation, Stereoelectronic Effects
Allylic PositionsAllylicHighResonance Stabilization
Other Secondary CarbonsSecondaryModerateHyperconjugation

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

The strained bicyclic framework of this compound makes it susceptible to rearrangements and other transformations under both acidic and basic conditions.

Acid-Catalyzed Transformations:

Under acidic conditions, the double bond in the five-membered ring of this compound is expected to be readily protonated. This protonation would lead to the formation of a carbocation intermediate. The strained nature of the bridged ring system makes it prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. acs.orgwikipedia.orglscollege.ac.in

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.in This process is driven by the formation of a more stable carbocation. In the case of the carbocation derived from this compound, a series of 1,2-hydride or 1,2-alkyl shifts could occur to relieve ring strain and to form a more stable (e.g., tertiary) carbocation.

The likely mechanistic pathway for an acid-catalyzed isomerization or addition reaction would be:

Protonation: The double bond is protonated by an acid catalyst (e.g., H₂SO₄) to form a secondary carbocation.

Carbocation Rearrangement: The initial carbocation undergoes a rapid Wagner-Meerwein rearrangement. This could involve the migration of a hydride or an alkyl group from an adjacent carbon to the carbocationic center, resulting in a more stable tertiary carbocation and a rearranged carbon skeleton.

Deprotonation or Nucleophilic Attack: The rearranged carbocation can then either be deprotonated to yield an isomeric alkene or be attacked by a nucleophile (e.g., water, if present) to form an addition product.

The specific outcome of the acid-catalyzed reaction would depend on the reaction conditions, including the nature of the acid and the solvent used. The endo- to exo-isomerization of related tetrahydrodicyclopentadiene derivatives has been shown to be efficiently catalyzed by solid acid catalysts like zeolites. researchgate.net

Base-Catalyzed Transformations:

Base-catalyzed reactions of this compound would likely involve the abstraction of a proton from a carbon atom, leading to the formation of a carbanion. The most acidic protons in the molecule are those at the allylic positions due to the resonance stabilization of the resulting conjugate base.

A common base-catalyzed reaction for compounds with allylic protons is prototropic isomerization, which involves the migration of a double bond. rsc.orgrsc.orgresearchgate.net The mechanism for such an isomerization would proceed as follows:

Proton Abstraction: A strong base (e.g., an alkoxide) abstracts an allylic proton, forming a resonance-stabilized allylic carbanion.

Reprotonation: The carbanion is then reprotonated, potentially at a different carbon atom within the delocalized system. This results in the formation of an isomeric alkene with the double bond in a new position.

The equilibrium position of a base-catalyzed isomerization is determined by the relative thermodynamic stabilities of the isomeric alkenes. Generally, the most substituted (and therefore most stable) alkene is the major product at equilibrium. For this compound, a base-catalyzed isomerization could potentially shift the double bond to a different position within the five-membered ring, leading to a thermodynamically more stable isomer.

Catalyst TypeInitial StepKey IntermediatePotential TransformationDriving Force
AcidProtonation of Double BondCarbocationWagner-Meerwein Rearrangement, Isomerization, AdditionFormation of a more stable carbocation, Relief of ring strain
BaseAbstraction of Allylic ProtonAllylic CarbanionPrototropic Isomerization (Double Bond Migration)Formation of a more stable alkene

Computational and Theoretical Studies on 1,3a,6,8a Tetrahydro 1,6 Methanoazulene

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure of molecules. mdpi.comnih.govmdpi.com DFT methods, such as those employing the B3LYP or PBE functionals, are often used for polycyclic hydrocarbons due to their balance of computational cost and accuracy. mdpi.com These methods calculate the electron density to determine the energy and properties of the system. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without relying on empirical data, offering high accuracy, albeit often at a greater computational expense.

For 1,3a,6,8a-Tetrahydro-1,6-methanoazulene, these calculations would begin with a geometry optimization to find the lowest energy structure, predicting bond lengths, bond angles, and dihedral angles. A selection of basis sets, such as 6-31G(d,p) or larger sets like the aug-cc-pVTZ, would be employed to accurately describe the spatial distribution of electrons.

Illustrative Data: Calculated Geometric Parameters The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.

ParameterAtom Pair/TripletCalculated Value
Bond LengthC1 - C61.55 Å
Bond LengthC1 - C9 (bridge)1.54 Å
Bond LengthC6 - C9 (bridge)1.54 Å
Bond AngleC1 - C9 - C694.5°
Dihedral AngleH-C3a-C6-H58.2°

Note: The data in this table is illustrative and represents typical values that would be expected from such a calculation.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orgyoutube.com An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability.

For this compound, which is a fully saturated (non-conjugated) system, the concept of aromaticity or antiaromaticity does not apply in the traditional sense, as there is no cyclic array of overlapping p-orbitals. libretexts.orgmasterorganicchemistry.com The MO analysis would instead focus on the nature of the sigma (σ) bonds that constitute the molecular framework. The calculations would reveal the energies and shapes of these σ-orbitals, highlighting the electronic consequences of the strained bicyclic structure.

Strain Energy Analysis and Conformational Landscapes of the Bridged Azulenoid

Bridged bicyclic molecules are inherently strained because their bond angles are forced to deviate from the ideal values for sp³-hybridized carbon atoms (109.5°). masterorganicchemistry.comlibretexts.org Computational methods can quantify this strain energy, which is the excess energy of the molecule compared to a hypothetical strain-free reference compound. swarthmore.edu

The strain energy of this compound can be calculated using isodesmic or homodesmotic reactions. swarthmore.edu In this approach, the energy of the target molecule is compared with the energies of a set of strain-free molecules in a balanced chemical equation. The difference in the calculated enthalpies of reaction reveals the strain energy. Key contributors to the strain in this molecule would be angle strain, particularly at the bridgehead carbons and within the methano bridge, and torsional strain arising from eclipsed interactions along the carbon framework.

Due to the rigid, bridged structure, the conformational landscape of this compound is significantly restricted compared to flexible acyclic or monocyclic alkanes. unicamp.br Computational scans of potential energy surfaces by systematically varying key dihedral angles would confirm the rigidity of the structure and identify the single lowest-energy conformer.

Illustrative Data: Calculated Strain Energy Components This table provides a hypothetical breakdown of the strain energy for this compound, calculated using a computational group equivalents method.

Strain TypeEstimated Contribution (kcal/mol)
Angle Strain15.2
Torsional Strain8.5
Steric (Non-bonded) Strain2.1
Total Strain Energy 25.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Calculations and Transition State Characterization for this compound Transformations

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and understanding reaction mechanisms. nih.govarxiv.orgpennylane.ai For this compound, one could investigate transformations such as ring-opening reactions, dehydrogenation, or reactions with radicals.

To study a reaction, the structures of the reactant(s), product(s), and, crucially, the transition state (TS) are optimized. The transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. pennylane.ai Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified TS correctly connects the desired reactants and products. nih.gov

Spectroscopic Property Prediction from Theoretical Models for Structural Elucidation

Computational models can predict various spectroscopic properties, providing a powerful complement to experimental data for structural elucidation. pnnl.govnih.govresearchgate.net For a novel or complex structure like this compound, predicted spectra can aid in the interpretation of experimental results.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nmrdb.orgrsc.orgenamine.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can predict their chemical shifts. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for confirming the three-dimensional structure. Similarly, by calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies and intensities can be computed, generating a theoretical Infrared (IR) spectrum.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts The following table shows hypothetical ¹³C NMR chemical shifts for this compound, calculated at the GIAO-B3LYP/6-311+G(2d,p) level, referenced to tetramethylsilane.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (bridgehead)45.3
C3a (bridgehead)48.1
C6 (bridgehead)46.8
C8a (bridgehead)49.5
C9 (methano bridge)35.2
Other CH₂ groups22.5 - 30.1

Note: The data in this table is illustrative and represents typical values that would be expected from such a calculation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions of the Compound

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govyoutube.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. mdpi.com

For this compound, an MD simulation would require the development of a force field—a set of parameters that describes the potential energy of the system. The simulation could then be used to study the molecule's behavior in a solvent, such as water or an organic solvent. acs.org Analysis of the simulation trajectory could reveal information about solvation shells, diffusion coefficients, and the nature of intermolecular interactions (e.g., van der Waals forces) with surrounding solvent molecules. These simulations can also provide insights into the bulk properties of the material, such as density and viscosity, if a large number of molecules are simulated together. acs.org

Advanced Spectroscopic and Diffraction Methodologies for Elucidation of 1,3a,6,8a Tetrahydro 1,6 Methanoazulene Structures and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with a rigid, strained framework like 1,3a,6,8a-Tetrahydro-1,6-methanoazulene, NMR provides critical data on proton and carbon environments, their connectivity, and spatial relationships, which are essential for stereochemical and conformational analysis.

Multidimensional NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Connectivity and Proximity

One-dimensional (¹H and ¹³C) NMR spectra offer initial information on the chemical environments of the nuclei. However, for a detailed structural assignment of a complex polycyclic system, multidimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms (vicinal coupling). For this compound, COSY would be used to trace the connectivity of protons within the fused five- and seven-membered rings and the methano bridge.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire carbon skeleton by linking different spin systems identified in the COSY spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space proximity between protons, regardless of whether they are connected through bonds. For a rigid bicyclic structure, NOESY/ROESY is paramount for determining the stereochemistry, such as the relative orientation of substituents and the conformation of the rings. For instance, correlations between protons on the methano bridge and specific protons on the azulene (B44059) core would define the molecule's three-dimensional shape.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on analyses of similar bridged azulene and tricyclic systems, is provided below. lew.roresearchgate.netoup.comacs.org The exact values for this compound would require experimental measurement.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H at this position)Key NOESY Correlations (from ¹H at this position)
C1 (Bridgehead)~2.5 - 3.0~40 - 45C3a, C2, C6, C8aProtons on C2, C8a, C9 (bridge)
C2, C3 (Alkene)~5.5 - 6.0~125 - 135C1, C3a, C4Adjacent olefinic proton, Protons on C1, C4
C3a (Bridgehead)~2.8 - 3.3~45 - 50C1, C3, C4, C8aProtons on C1, C4, C8a
C4, C5 (Alkyl)~1.5 - 2.0~25 - 35C3a, C5, C6Adjacent and geminal protons
C6 (Bridgehead)~2.5 - 3.0~40 - 45C1, C5, C7, C8aProtons on C1, C5, C7, C9 (bridge)
C7, C8 (Alkyl)~1.5 - 2.0~25 - 35C6, C8, C8aAdjacent and geminal protons
C8a (Bridgehead)~2.8 - 3.3~45 - 50C1, C3a, C6, C8Protons on C1, C3a, C8
C9 (Methano Bridge)~1.2 - 1.8 (endo/exo)~30 - 40C1, C6Protons on C1, C6, endo/exo-protons on rings

Solid-State NMR Applications for Crystalline Forms of the Compound

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in the crystalline phase. This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for molecules that are insoluble or degrade in solution. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra for ¹³C and other nuclei in the solid state. rsc.org These spectra can reveal subtle differences in molecular conformation and packing between different crystalline forms, which are averaged out in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.com These techniques are complementary and are used to identify functional groups and to probe molecular strain.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. For this compound, key absorbances would include C-H stretching vibrations for sp² (alkene) and sp³ (alkane) hybridized carbons, and the C=C stretching vibration.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It detects vibrational modes that cause a change in the polarizability of the molecule. The C=C double bond in a relatively symmetric environment often gives a strong Raman signal, whereas it may be weak in the IR spectrum.

The frequency of the C=C stretching vibration is particularly sensitive to ring strain. acs.org In cyclic alkenes, the C=C stretching frequency generally increases as the ring size decreases and strain increases. researchgate.net For the strained bicyclic framework of the target molecule, this frequency would be expected to be at a characteristic value that reflects the geometric constraints imposed by the methano bridge.

Interactive Table 2: Characteristic Vibrational Frequencies

Vibrational ModeTypical FT-IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Structural Information Gained
=C-H Stretch~3100 - 3000~3100 - 3000Presence of alkene C-H bonds. spectroscopyonline.com
-C-H Stretch (sp³)~3000 - 2850~3000 - 2850Presence of alkane C-H bonds.
C=C Stretch~1680 - 1630Stronger signal, ~1680 - 1630Confirms alkene presence; frequency indicates degree of strain. spectroscopyonline.com
C-H Bending/Wagging~1470 - 1300, ~1000 - 600Weaker signals"Fingerprint" region, confirms overall hydrocarbon structure. spectroscopyonline.com
Skeletal VibrationsFingerprint Region~500 - 200Low-frequency modes related to the entire bridged ring system.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, Electron Ionization (EI) would likely be used. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation of bridged bicyclic hydrocarbons is often dominated by pathways that relieve ring strain. A plausible fragmentation pathway could involve a retro-Diels-Alder (rDA) reaction, which is a characteristic fragmentation for cyclohexene-containing systems. This would lead to the cleavage of the molecule into two smaller, stable fragments.

Isotopic labeling studies, where specific atoms in the molecule (e.g., hydrogen or carbon) are replaced with their heavier isotopes (e.g., ²H or ¹³C), are invaluable for confirming fragmentation mechanisms. By synthesizing a labeled version of the compound and analyzing its mass spectrum, the movement of specific atoms during fragmentation can be tracked, providing definitive evidence for proposed pathways.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays off a single crystal, a detailed electron density map of the molecule can be generated, providing precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would:

Unambiguously confirm the connectivity and stereochemistry of the bridged ring system.

Provide quantitative data on the degree of molecular strain by revealing deviations from ideal bond lengths and angles.

Allow for the determination of the absolute configuration if the molecule is chiral and a suitable heavy atom is present or if anomalous dispersion methods are used. acs.org

Reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions.

Chiroptical Spectroscopy (ECD, VCD, ORD) for Absolute Configuration and Conformational Studies in Solution

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of chiral molecules in solution and for studying their conformational preferences. nih.govacs.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible range, corresponding to electronic transitions. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to vibrational transitions. nih.gov VCD provides a wealth of stereochemical information across a wide range of functional groups.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.govacs.org

For this compound, which is chiral, these techniques would be crucial. The experimental ECD, VCD, and ORD spectra can be compared with spectra predicted by quantum chemical calculations for a given enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution. nih.govacs.orgresearchgate.net This approach is particularly powerful for molecules like this, which lack functional groups suitable for other methods of absolute configuration determination. nih.govacs.org

Applications of 1,3a,6,8a Tetrahydro 1,6 Methanoazulene As a Synthetic Building Block and Scaffold

Incorporation into Complex Molecular Architectures and Natural Product Synthesis

The rigid bicyclo[4.3.1]decane core of 1,6-methanoazulene derivatives serves as a valuable template for the stereocontrolled synthesis of complex molecular targets, including natural products. While direct applications of 1,3a,6,8a-tetrahydro-1,6-methanoazulene are not extensively documented, the broader class of methanoazulenes and related bridged systems has been instrumental in synthetic strategies. For instance, the bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems, which are structurally related to the 1,6-methanoazulene framework, are found in a number of biologically important natural products. nih.gov The synthesis of these complex natural products often relies on strategic constructions of such bridged bicyclic cores. researchgate.net

Methodologies such as the type 2 intramolecular Diels-Alder (IMDA) reaction have proven effective in constructing these bridged systems with high diastereoselectivity, offering a pathway to enantiomerically pure building blocks for natural product synthesis. nih.gov The cedrane (B85855) scaffold, which is based on an octahydro-methanoazulene core, has been synthesized with high chemo- and diastereoselectivity, showcasing the utility of this framework in creating structurally complex molecules. researchgate.net

Development of Novel Carbocyclic Scaffolds Based on the 1,6-Methanoazulene Framework

The 1,6-methanoazulene framework provides a robust starting point for the development of novel carbocyclic scaffolds. Its inherent structural rigidity and the potential for functionalization at various positions allow for the systematic exploration of chemical space. The synthesis of the 7-azabicyclo[4.3.1]decane ring system, a heteroatomic analogue of the 1,6-methanoazulene core, highlights the versatility of this structural motif. researchgate.netbeilstein-journals.org This synthesis was achieved from tropone (B1200060) via a sequence of reactions including nucleophilic amine addition, photochemical demetallation, and an intramolecular Heck reaction, demonstrating a viable pathway to novel bridged systems. researchgate.netbeilstein-journals.org

Furthermore, palladium-catalyzed [6+3] trimethylenemethane cycloaddition with tropones provides efficient access to bicyclo[4.3.1]decadienes, which can then be thermally rearranged to bicyclo[3.3.2]decadienes. nih.gov This methodology allows for the creation of unique and functionalized bicyclic motifs from precursors related to the 1,6-methanoazulene structure. The development of such synthetic strategies opens avenues for creating libraries of novel carbocyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Exploitation of its Unique Geometry in Organic Synthesis and Materials Science Precursors

The well-defined three-dimensional structure of 1,6-methanoazulene and its derivatives is a key feature that can be exploited in various areas of chemical science. The rigid framework can enforce specific spatial arrangements of functional groups, which is a valuable tool in the design of molecules with specific binding properties or reactivity. The synthesis of polycyclic quinones condensed with 1,6-methano whiterose.ac.ukannulene showcases the use of this bridged system to create novel aromatic structures with interesting electronic properties. researchgate.net

The unique geometry also lends itself to the synthesis of precursors for materials science. The controlled arrangement of aromatic units on a rigid scaffold can lead to materials with tailored optical or electronic properties. While specific applications of this compound in this area are yet to be fully explored, the principles demonstrated with related bridged aromatic systems suggest significant potential.

Potential as a Platform for Strain-Release Chemistry and Ring Expansion/Contraction

The inherent ring strain within the 1,6-methanoazulene framework makes it an excellent candidate for strain-release chemistry. This stored energy can be harnessed to drive chemical transformations that would otherwise be energetically unfavorable. Strain-release driven reactions are a powerful tool in organic synthesis for the formation of complex structures. semanticscholar.orgrsc.org For example, the ring expansion of vinylaziridines, driven by the release of aziridine (B145994) ring strain, has been applied to the total synthesis of complex natural products like kainic acid. mdpi.com

Similarly, the 1,6-methanoazulene system can serve as a platform for ring expansion and contraction reactions, providing access to a variety of ring sizes from a common precursor. nih.govresearchgate.net Ring expansion of saturated cyclic amines has been achieved through azlactone insertion, demonstrating a modular approach to homologation. researchgate.net Gold(I)-catalyzed enantioselective ring expansion of allenylcyclopropanols to cyclobutanones further illustrates the power of transition metal catalysis in mediating such transformations. nih.gov These examples, while not directly involving this compound, highlight the chemical principles that could be applied to this scaffold to generate diverse and complex molecular architectures. The strategic application of ring expansion and contraction protocols on the 1,6-methanoazulene core could provide access to novel and otherwise difficult-to-synthesize carbocyclic systems.

Future Perspectives and Emerging Research Directions in 1,3a,6,8a Tetrahydro 1,6 Methanoazulene Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic routes to complex molecular scaffolds is a cornerstone of modern organic chemistry. For bridged systems like 1,3a,6,8a-tetrahydro-1,6-methanoazulene, future research will increasingly focus on sustainable and green chemistry approaches to minimize environmental impact and enhance efficiency.

One promising avenue is the exploration of enzymatic and chemo-enzymatic strategies . While traditional syntheses of bridged bicyclic compounds often rely on multi-step sequences with harsh reagents, biocatalysis offers a milder and more selective alternative. rsc.orgresearchgate.net Enzymes, such as dioxygenases, could be employed to generate chiral synthons from readily available aromatic precursors, which can then be elaborated into the bridged azulenoid framework through strategic chemical transformations. rsc.orgresearchgate.net This approach not only promotes sustainability but also provides access to enantiomerically pure materials, which is crucial for various applications.

The use of green solvents and catalytic methods will also be a major focus. Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents is a key principle of green chemistry. rsc.org Additionally, the development of novel catalysts, including earth-abundant metal catalysts or organocatalysts, can lead to more sustainable synthetic processes by reducing reliance on precious metals and enabling reactions under milder conditions.

Exploration of Novel Reactivity and Unprecedented Transformations of the Bridged Azulenoid

The strained nature of the this compound skeleton suggests a rich and potentially unique reactivity profile. Future research will delve into uncovering novel transformations that are not readily accessible with more conventional aromatic or polycyclic systems.

The inherent ring strain in bridged hydrocarbons can be harnessed to drive unique chemical reactions. libretexts.orgrsc.org For this compound, this strain could facilitate unprecedented cycloaddition reactions . acs.org Investigations into its behavior as a diene or dienophile in Diels-Alder or other pericyclic reactions could lead to the rapid construction of even more complex polycyclic architectures. acs.org The release of strain energy can serve as a thermodynamic driving force for such transformations. researchgate.net

Furthermore, the electronic properties of the azulene (B44059) core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, are expected to be modulated by the bridged structure. This could lead to novel functionalization strategies . Exploring regioselective electrophilic and nucleophilic aromatic substitution reactions, as well as transition-metal-catalyzed C-H functionalization, will be crucial to access a diverse range of derivatives with tailored properties. The unique steric environment imposed by the bridge may also lead to unexpected regioselectivities.

Finally, the potential for skeletal rearrangements and transformations under thermal, photochemical, or catalytic conditions is a fertile ground for discovery. The strain within the molecule could be strategically released to trigger novel bond formations and skeletal reorganizations, leading to the synthesis of otherwise inaccessible molecular frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For the synthesis of this compound and its derivatives, these technologies hold immense promise.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. acs.org The enhanced heat and mass transfer in microreactors can be particularly beneficial for highly exothermic or fast reactions that are often challenging to control in batch. acs.org Furthermore, flow setups can facilitate the safe handling of hazardous reagents and intermediates that may be required in the synthesis of complex polycyclic systems. The application of flow chemistry to cycloaddition reactions, a key strategy for constructing cyclic systems, has already demonstrated significant benefits. acs.org

Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes by enabling high-throughput experimentation. chemistryworld.comnih.gov These systems can be programmed to perform a large number of reactions with varying parameters, allowing for the rapid identification of optimal conditions. The integration of online analytical techniques can provide real-time feedback, further streamlining the optimization process. For a molecule like this compound, where synthetic routes are not yet well-established, automated platforms could be instrumental in rapidly exploring a wide range of synthetic possibilities.

Advanced Computational Methods for Predictive Chemistry of Bridged Azulene Systems

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, bonding, and reactivity. For complex and strained molecules like this compound, advanced computational methods will play a crucial role in predicting their properties and guiding experimental efforts.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. nih.gov DFT calculations can be used to predict the geometry, stability, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.govmdpi.com Furthermore, DFT can be employed to model reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations, thereby guiding the design of new synthetic strategies. nih.gov For instance, computational studies on the rearrangement of azulene to naphthalene (B1677914) have provided valuable insights into the underlying reaction pathways. nih.gov

Beyond static properties, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these bridged systems. MD simulations can be used to explore conformational landscapes, study the influence of solvent effects, and model the interactions of these molecules with other chemical species or biological targets.

The development of machine learning and artificial intelligence (AI) in chemistry is also poised to revolutionize the study of complex molecules. These methods can be trained on large datasets of experimental and computational data to predict properties and reactivity with high accuracy and speed. For bridged azulene systems, machine learning models could be developed to predict key properties such as strain energy, electronic absorption spectra, and reactivity towards different reagents.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Methodologies for Comprehensive Understanding

A truly comprehensive understanding of the chemistry of this compound will require a synergistic approach that integrates synthetic, spectroscopic, and theoretical methodologies. This interdisciplinary strategy will enable a deeper and more nuanced understanding of the structure-property-reactivity relationships in this unique class of molecules.

The synthesis of novel derivatives of this compound will provide the necessary chemical matter for detailed investigation. acs.org These synthetic efforts will be guided by theoretical predictions of reactivity and stability. researchgate.netrsc.orgnih.govrsc.org

Advanced spectroscopic techniques , such as multidimensional NMR, X-ray crystallography, and ultrafast transient absorption spectroscopy, will be employed to characterize the structure and dynamics of these molecules in detail. mdpi.com For example, a combined experimental and computational approach has been successfully used to analyze the photodynamics of related aromatic compounds. mdpi.com

The experimental data obtained from these spectroscopic studies will, in turn, be used to validate and refine the theoretical models. researchgate.netrsc.orgnih.govrsc.org This iterative feedback loop between experiment and theory will be crucial for developing a robust and predictive understanding of the chemistry of bridged azulene systems. By combining these different approaches, researchers can gain a holistic view of these fascinating molecules, from their fundamental properties to their potential applications in materials science and beyond. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3a,6,8a-Tetrahydro-1,6-methanoazulene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves cycloaddition or functionalization of azulene precursors. For optimization, compare traditional reflux methods (e.g., using ethanol as a solvent and triethylamine (TEA) as a catalyst) with modern techniques like ultrasonication, which reduces reaction time to 20–60 minutes under 50°C . Purification via recrystallization (e.g., from dimethylformamide or ethanol) ensures high yields. Systematic optimization should include solvent polarity screening, catalyst loading studies, and real-time monitoring via TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and molecular weight confirmation (e.g., molecular ion peaks at m/z 202.3352) .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Stereochemical analysis using ¹H/¹³C NMR, with reference to NIST-standardized spectra .
  • Thin-Layer Chromatography (TLC) : For monitoring reaction progress and isomer separation .

Q. What key physicochemical properties (e.g., stability, solubility) must be considered when handling this compound, and how are they experimentally determined?

  • Methodological Answer : Critical properties include:

  • Thermal Stability : Assessed via Differential Scanning Calorimetry (DSC) to identify isomer-specific melting points .
  • Solubility : Determined through systematic solvent screening (e.g., ethanol, dioxane) using gravimetric analysis .
  • Hygroscopicity : Evaluated via dynamic vapor sorption (DVS) under controlled humidity .
    • Reference NIST data for vapor pressure and partition coefficients .

Advanced Research Questions

Q. What methodologies enable the separation and stereochemical analysis of this compound isomers?

  • Methodological Answer : Isomer separation requires:

  • Chromatography : Use preparative HPLC with chiral columns or TLC with polar stationary phases .
  • DSC Analysis : Differentiate isomers via distinct thermal profiles (e.g., endothermic peaks for cis vs. trans isomers) .
  • Stereochemical Assignment : Combine X-ray crystallography with NMR coupling constants (e.g., J-values for axial/equatorial protons) .

Q. How can researchers resolve contradictions in spectral data or synthetic yields reported across different studies?

  • Methodological Answer : Address discrepancies through:

  • Cross-Validation : Compare experimental spectra with NIST reference data .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and share raw data via open-access platforms .
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., temperature, solvent) impacting yield .

Q. What protocols exist for assessing the ecological toxicity and environmental fate of this compound?

  • Methodological Answer : Follow OECD guidelines for:

  • Acute Aquatic Toxicity : Daphnia magna immobilization tests .
  • Biodegradation : Use OECD 301B ready biodegradability assays.
  • Bioaccumulation : Estimate log P values via shake-flask experiments or computational models .

Q. What strategies enhance the reproducibility of synthetic procedures and analytical characterizations in multi-laboratory studies?

  • Methodological Answer : Implement:

  • Open Data Practices : Share detailed protocols (e.g., ultrasonic power settings, TLC mobile phases) in repositories like Zenodo .
  • Interlaboratory Comparisons : Use NIST-certified reference materials for instrument calibration .
  • Metadata Reporting : Document ambient conditions (e.g., humidity, light exposure) during synthesis .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., methoxy, methyl groups) at positions 3, 6, or 8a via nucleophilic substitution or cross-coupling .
  • Bioactivity Assays : Test derivatives in enzyme inhibition or receptor-binding models, correlating activity with steric/electronic parameters (e.g., Hammett constants) .
  • Computational Modeling : Perform docking studies using crystallographic data from related azulene-protein complexes .

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